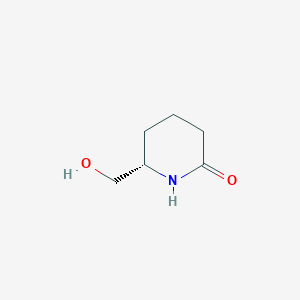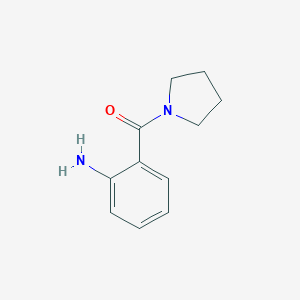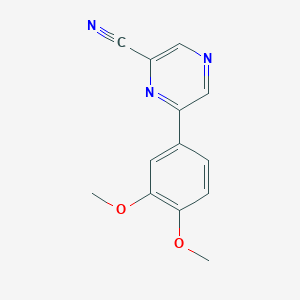![molecular formula C16H16N2 B184288 2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine CAS No. 118000-47-8](/img/structure/B184288.png)
2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the imidazopyridine class of compounds.
Mechanism of Action
The mechanism of action of 2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine is not fully understood. However, it has been shown to interact with various cellular targets such as DNA, proteins, and enzymes. It has been suggested that it may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. It has also been shown to induce apoptosis in cancer cells and to have antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine in lab experiments include its low toxicity, high stability, and ease of synthesis. It is also relatively inexpensive compared to other compounds used in research. However, its limitations include its low solubility in water and its limited availability.
Future Directions
There are several future directions for research on 2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine. One direction is to study its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections. Another direction is to explore its use as a fluorescent probe in biological imaging studies. Additionally, further studies are needed to understand its mechanism of action and to improve its solubility and availability for use in research.
Synthesis Methods
The synthesis of 2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine involves the reaction of 2-aminopyridine with 4-isopropylbenzaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization. The yield of the product depends on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a fluorescent probe in biological imaging studies.
properties
CAS RN |
118000-47-8 |
|---|---|
Product Name |
2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine |
Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C16H16N2/c1-12(2)13-6-8-14(9-7-13)15-11-18-10-4-3-5-16(18)17-15/h3-12H,1-2H3 |
InChI Key |
NFYREUJELBVLEQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-](/img/structure/B184218.png)








![Benzene, [[2-(phenylsulfonyl)ethyl]thio]-](/img/structure/B184231.png)